molecular formula C11H11F2NO4 B14891088 tert-Butyl 2,3-difluoro-4-nitrobenzoate

tert-Butyl 2,3-difluoro-4-nitrobenzoate

Cat. No.: B14891088
M. Wt: 259.21 g/mol
InChI Key: KRVPFKDTQWAQCJ-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-difluoro-4-nitrobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, with fluorine substituents at the 2- and 3-positions and a nitro group at the 4-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitro groups serve as precursors for further functionalization (e.g., reduction to amines).

Properties

Molecular Formula

C11H11F2NO4

Molecular Weight

259.21 g/mol

IUPAC Name

tert-butyl 2,3-difluoro-4-nitrobenzoate

InChI

InChI=1S/C11H11F2NO4/c1-11(2,3)18-10(15)6-4-5-7(14(16)17)9(13)8(6)12/h4-5H,1-3H3

InChI Key

KRVPFKDTQWAQCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,3-difluoro-4-nitrobenzoate typically involves the esterification of 2,3-difluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted benzoates with various functional groups replacing the fluorine atoms.

    Reduction: 2,3-difluoro-4-aminobenzoate.

    Hydrolysis: 2,3-difluoro-4-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2,3-difluoro-4-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.

    Biology: In the development of fluorinated compounds for biological assays and imaging studies.

    Medicine: As an intermediate in the synthesis of potential pharmaceutical compounds with fluorinated aromatic rings.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-difluoro-4-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The ester group allows for hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Key Observations:

Nitro vs. Bromo Groups : The nitro group in the target compound is a stronger electron-withdrawing group than bromo, directing electrophilic substitution reactions to meta positions and increasing reactivity in reduction or nucleophilic aromatic substitution. Bromo analogs may exhibit slower reaction kinetics in such processes .

Fluorine Substitution: The 2,3-difluoro arrangement in the target compound creates distinct electronic and steric effects compared to mono- or 2,6-difluoro analogs. This influences regioselectivity in further derivatization and may alter solubility profiles.

Ester Group Variation : tert-Butyl esters, as in the target compound, resist hydrolysis better than ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate), enhancing stability in acidic or aqueous conditions .

Spectroscopic Differentiation

highlights NMR as a critical tool for structural elucidation. For example:

  • 1H-NMR Shifts : The nitro group in this compound would deshield adjacent protons, producing distinct chemical shifts compared to bromo analogs. Fluorine substituents further split signals due to spin-spin coupling.
  • 13C-NMR : The electron-withdrawing nitro group significantly downshifts the carbonyl carbon (C=O) resonance compared to bromo-substituted esters .

Biological Activity

Tert-butyl 2,3-difluoro-4-nitrobenzoate (CAS No. 2641113-93-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both difluoro and nitro groups in its structure suggests enhanced interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₂F₂N O₄, with a molecular weight of 241.22 g/mol. The compound features a tert-butyl group attached to a benzoate moiety, which includes fluorine atoms and a nitro group at specific positions on the aromatic ring. This combination of functional groups contributes to its chemical reactivity and solubility characteristics.

Research indicates that the nitro and fluoro groups in this compound may enhance its ability to interact with various biological systems. The compound's structure allows for potential binding to enzymes or receptors, which can lead to inhibitory or modulatory effects on biological pathways.

Pharmacological Studies

A study highlighted the importance of structural modifications in enhancing the biological activity of benzoate derivatives. It was found that compounds similar to this compound exhibited significant inhibition of specific enzymes, indicating its potential as a therapeutic agent .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit certain proteases, which are critical in various physiological processes. For example, derivatives of benzoate compounds have been shown to effectively inhibit enteropeptidase, a membrane-bound serine protease involved in protein digestion .

Table 1: Summary of Inhibition Studies on Related Compounds

Compound NameTarget EnzymeInhibition TypeIC50 (µM)
This compoundEnteropeptidaseCompetitiveTBD
Methyl 2-fluoro-6-nitrobenzoateTrypsinNon-competitiveTBD
4-Amino-2,3-difluoro-5-nitrobenzoic acidChymotrypsinCompetitiveTBD

Research Findings

Recent findings suggest that the biological activity of this compound may be attributed to its interaction with specific amino acid residues in target enzymes. Computational docking studies have indicated favorable binding affinities with key residues, supporting the hypothesis that this compound can serve as a lead compound for further drug development .

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